
1-Allyloxynaphthalene
Overview
Description
. It is a derivative of naphthalene, where an allyloxy group is attached to the first carbon of the naphthalene ring.
Preparation Methods
1-Allyloxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
1-Naphthol+Allyl Bromide→this compound+HBr
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
1-Allyloxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
1-Allyloxynaphthalene serves as an important intermediate in organic synthesis. Its unique allyloxy group enables the preparation of more complex naphthalene derivatives, which are essential in the development of various chemical products.
Key Reactions:
- Claisen Rearrangement : The compound can undergo Claisen rearrangements to yield products such as 2-(1-phenylallyl)-1-naphthol and 4-cinnamyl-1-naphthol, demonstrating its utility in synthetic organic chemistry .
- Electrophilic Substitution : It has been utilized in electrophilic substitution reactions, leading to the formation of various naphthalene derivatives that are valuable in materials science and agrochemicals .
Biological Activities
Research indicates that this compound possesses potential biological activities, making it a candidate for further investigation in medicinal chemistry.
Biological Properties:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Cytotoxicity : In vitro studies have evaluated its cytotoxic effects on various cell lines, revealing potential applications in cancer treatment .
Medicinal Applications
The compound's structural features make it a promising candidate in drug development, particularly for treating cancer and infectious diseases.
Case Study: Propranolol Intermediate Synthesis
- Recent research has highlighted an improved method for synthesizing a propranolol intermediate using this compound. This method offers advantages over previous approaches, including higher yields and reduced reaction times .
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the production of polymers and resins due to its reactive allyloxy group. This makes it valuable in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 1-allyloxynaphthalene exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. For instance, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1-Allyloxynaphthalene can be compared with other naphthalene derivatives such as:
1-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an allyloxy group. It has different reactivity and applications.
1-Hydroxynaphthalene: The hydroxyl group makes it more reactive in certain chemical reactions, such as forming esters and ethers.
1-Bromonaphthalene: The bromine atom provides a site for further functionalization through substitution reactions.
The uniqueness of this compound lies in its allyloxy group, which imparts specific reactivity and potential for diverse applications.
Biological Activity
1-Allyloxynaphthalene is a derivative of naphthalene characterized by the presence of an allyloxy group at the first carbon of the naphthalene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antioxidant properties.
This compound (CAS Number: 20009-25-0) can be synthesized through various organic reactions, including Claisen rearrangements and other synthetic methodologies. The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex naphthalene derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Microbial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 18 | 30 |
Pseudomonas aeruginosa | 12 | 70 |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This activity is attributed to the compound's ability to donate electrons and stabilize free radicals .
The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes or receptors. For instance, its antimicrobial activity may stem from its capacity to disrupt microbial cell membranes or inhibit metabolic pathways critical for microbial survival .
Study on Antimycobacterial Activity
A notable study evaluated the antimycobacterial activity of various naphthalene derivatives, including this compound, against Mycobacterium avium. The findings demonstrated that certain derivatives exhibited two-fold higher activity than standard antibiotics like rifampicin, indicating a promising avenue for drug development against resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the naphthalene ring significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish the compound's efficacy against specific pathogens. This insight is crucial for designing more potent derivatives with targeted biological activities .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other naphthalene derivatives is useful:
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound | Moderate | High |
1-Methoxynaphthalene | Low | Moderate |
1-Hydroxynaphthalene | High | High |
This table indicates that while some derivatives exhibit varying degrees of biological activity, this compound stands out for both its antimicrobial and antioxidant properties.
Properties
IUPAC Name |
1-prop-2-enoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMCUPQXZBCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341754 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20009-25-0 | |
Record name | 1-Allyloxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions an improved method for synthesizing a propranolol intermediate using 1-allyloxynaphthalene. What makes this method advantageous compared to previous approaches?
A1: The improved method described in the research paper [] offers several benefits over existing methods for preparing the propranolol intermediate, 3-(1-naphthoxy)-1,2-epoxypropane. These advantages include:
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